N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide
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Description
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
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Biological Activity
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.33 g/mol
- CAS Number : 1353996-74-3
The compound's biological activity is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its structure allows it to act as a modulator of neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors.
Biological Activities
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Neuroprotective | Reduces apoptosis in neuronal cells | , |
Antinociceptive | Modulates pain pathways | , |
Antimicrobial | Potential activity against bacterial strains | , |
Case Study 1: Neuroprotection in Alzheimer's Disease
A study investigated the neuroprotective effects of this compound on neuronal cultures exposed to amyloid-beta toxicity. The results indicated a significant reduction in cell death and improved cell viability compared to controls, suggesting its potential as a therapeutic agent for Alzheimer's disease .
Case Study 2: Analgesic Properties
In a controlled experiment assessing the analgesic effects of the compound in animal models, it was found that administration significantly reduced pain responses in acute pain models compared to the placebo group. The mechanism was linked to the modulation of inflammatory mediators .
Case Study 3: Antimicrobial Efficacy
A comparative study evaluated several pyrrolidine derivatives, including this compound, against common bacterial pathogens. The compound exhibited moderate inhibitory effects against Staphylococcus aureus, indicating potential for further development as an antimicrobial agent .
Properties
IUPAC Name |
N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)14(11(3)16)9-12-5-4-6-13(12)7-8-15/h10,12,15H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVURICNXJDRVLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1CCO)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.